

STOCK2S-26016 and SPAK kinase interaction

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: STOCK2S-26016

Cat. No.: B1683317

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An In-depth Technical Guide on the Interaction of **STOCK2S-26016** with the SPAK Kinase Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the interaction between the small molecule **STOCK2S-26016** and the STE20/SPS1-related proline/alanine-rich kinase (SPAK). **STOCK2S-26016** is a potent inhibitor of the With-No-Lysine (WNK) kinase signaling pathway. [1] Its mechanism of action involves the disruption of the protein-protein interaction between WNK kinases (WNK1 and WNK4) and SPAK, rather than direct inhibition of the SPAK kinase domain.[1][2] By binding to the conserved C-terminal (CCT) domain of SPAK, **STOCK2S-26016** prevents the WNK-mediated phosphorylation and subsequent activation of SPAK.[3][4] This inhibitory action leads to a reduction in the phosphorylation of downstream targets of SPAK, including the cation-chloride cotransporters NCC and NKCC1, which are pivotal in regulating ion homeostasis and blood pressure.[1][5] This guide details the quantitative data associated with this interaction, provides comprehensive experimental protocols for studying this pathway, and visualizes the core signaling and experimental workflows.

Quantitative Data

The inhibitory activity of **STOCK2S-26016** has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative findings.



Table 1: In Vitro Inhibition Data

| Target Interaction | Assay Type | IC50 Value | Reference |
|----------------------|---|------------|-----------|
| WNK4 binding to SPAK | Fluorescence Correlation Spectroscopy | 16 μΜ | [1][2][5] |
| WNK1 binding to SPAK | Fluorescence Correlation Spectroscopy | 34.4 μΜ | [5] |

Table 2: Cell-Based Inhibition Data

| Cell Line | Downstrea m Target | Assay Type | Concentrati on Range | Effect | Reference |
|--|-----------------------------------|--------------|-------------------------|---|-----------|
| Mouse Distal Convoluted Tubule (mpkDCT) | SPAK & NCC Phosphorylati on | Western Blot | 25-200 μΜ | Dose- dependent reduction in phosphorylati on | [4][5] |
| Mouse Vascular Smooth Muscle (MOVAS) | SPAK & NKCC1 Phosphorylati on | Western Blot | 50-200 μM | Dose- dependent reduction in phosphorylati on | [5] |

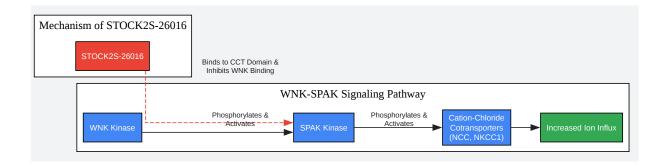
Signaling Pathway and Mechanism of Action

The WNK-SPAK signaling pathway is a critical regulator of ion transport in mammalian cells. WNK kinases act as upstream activators of SPAK and the related OSR1 kinase.[6] Under conditions such as hypotonic stress, WNK kinases phosphorylate and activate SPAK.[7] Activated SPAK then phosphorylates and activates cation-chloride cotransporters, including NCC and NKCC1, leading to increased ion influx.[8][9]

STOCK2S-26016 functions as an antagonist of this pathway by preventing the initial activation of SPAK. It achieves this by binding to the CCT domain of SPAK, which is the docking site for a



conserved RFXV/I motif present in WNK kinases.[3][4] This competitive binding inhibits the formation of the WNK-SPAK complex, thereby preventing the phosphorylation and activation of SPAK.



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WNK-SPAK signaling and inhibition by STOCK2S-26016.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between **STOCK2S-26016** and the SPAK kinase pathway.

Fluorescence Correlation Spectroscopy (FCS) for WNK-SPAK Binding Assay

FCS is a high-throughput method used to screen for inhibitors of the WNK-SPAK protein-protein interaction.[7] The principle is based on measuring fluctuations in fluorescence intensity within a microscopic observation volume to determine the diffusion time of fluorescently labeled molecules. A change in diffusion time upon binding to another molecule can be used to quantify the interaction.

Protocol:

Protein Preparation:



- Express and purify recombinant WNK kinase (e.g., a fragment of WNK4 containing the SPAK-binding domain) and the C-terminal domain of SPAK.
- Label the WNK kinase fragment with a fluorescent dye (e.g., Alexa Fluor 488) according to the manufacturer's protocol.

Assay Setup:

- In a 384-well plate, add the fluorescently labeled WNK kinase fragment at a final concentration of 10-50 nM.
- Add the purified SPAK C-terminal domain at a concentration sufficient to achieve significant binding (e.g., 100-500 nM).
- \circ Add **STOCK2S-26016** or other test compounds at various concentrations (e.g., from 1 μ M to 100 μ M). Include a DMSO vehicle control.
- \circ The total reaction volume is typically 20-50 μL in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.4).

FCS Measurement:

- Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
- Measure the fluorescence fluctuations using an FCS-equipped confocal microscope.
- The autocorrelation function of the fluorescence intensity is analyzed to determine the diffusion time of the fluorescently labeled WNK fragment. An increase in diffusion time indicates binding to SPAK.

Data Analysis:

- Calculate the percentage of bound WNK at each inhibitor concentration.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.



Cell-Based Assay for SPAK, NCC, and NKCC1 Phosphorylation

This assay is used to confirm the inhibitory effect of **STOCK2S-26016** on the WNK-SPAK signaling pathway in a cellular context.[5] Western blotting with phospho-specific antibodies is used to detect changes in the phosphorylation status of SPAK and its downstream targets.

Protocol:

- Cell Culture and Treatment:
 - Culture appropriate cell lines, such as mpkDCT cells (for NCC) or MOVAS cells (for NKCC1), in standard growth medium.
 - Seed the cells in 6-well or 12-well plates and grow to 80-90% confluency.
 - Pre-incubate the cells with varying concentrations of STOCK2S-26016 (e.g., 25, 50, 100, 200 μM) or vehicle control (DMSO) for 1-2 hours.
 - Induce the WNK-SPAK pathway by exposing the cells to hypotonic conditions (e.g., by reducing the osmolarity of the medium) for 15-30 minutes.
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
 - Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Western Blotting:
 - Determine the protein concentration of the lysates using a BCA assay.
 - Separate equal amounts of protein (e.g., 20-40 μg) by SDS-PAGE and transfer to a PVDF membrane.

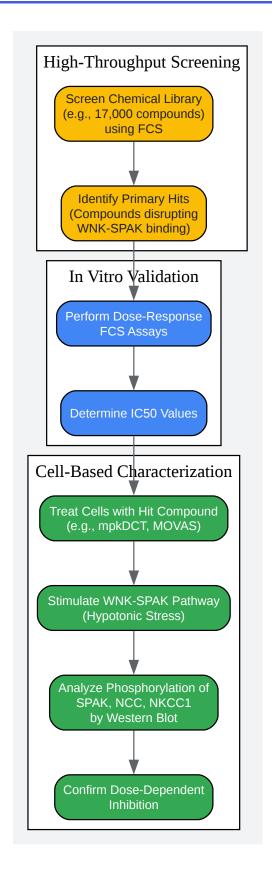


- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies specific for phosphorylated SPAK (p-SPAK), total SPAK, phosphorylated NCC (p-NCC), total NCC, phosphorylated NKCC1 (p-NKCC1), and total NKCC1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the intensity of the phospho-protein bands to the corresponding total protein bands.
 - Compare the normalized phosphorylation levels in the STOCK2S-26016-treated samples to the vehicle-treated control to determine the dose-dependent inhibitory effect.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for identifying and validating inhibitors of the WNK-SPAK interaction.





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Workflow for inhibitor discovery and validation.



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